Cas no 2331211-72-2 ((3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride)

(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride is a chiral pyrrolidine derivative widely used as an intermediate in pharmaceutical synthesis. Its stereochemically defined (3R,4S) configuration ensures high enantioselectivity in the production of bioactive compounds. The tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic processes, while the hydrochloride salt improves solubility and handling. The hydroxyl and carbamate functional groups offer versatile reactivity for further derivatization. This compound is particularly valuable in the synthesis of protease inhibitors, peptidomimetics, and other therapeutic agents requiring rigid, functionalized pyrrolidine scaffolds. Its consistent purity and well-characterized structure make it a reliable building block for medicinal chemistry and drug discovery applications.
(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride structure
2331211-72-2 structure
Product name:(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride
CAS No:2331211-72-2
MF:C9H19ClN2O3
Molecular Weight:238.711761713028
MDL:MFCD28098160
CID:4776995

(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride 化学的及び物理的性質

名前と識別子

    • (3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride
    • SB35780
    • tert-butyl ((3R,4S)-4-hydroxypyrrolidin-3-yl)carbamate HCl
    • tert-Butyl ((3R,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride
    • MDL: MFCD28098160
    • インチ: 1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12;/h6-7,10,12H,4-5H2,1-3H3,(H,11,13);1H/t6-,7+;/m1./s1
    • InChIKey: UYFVSDFSFICTSZ-HHQFNNIRSA-N
    • SMILES: Cl.O[C@H]1CNC[C@H]1NC(=O)OC(C)(C)C

計算された属性

  • 水素結合ドナー数: 4
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 213
  • トポロジー分子極性表面積: 70.6

(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1123714-500mg
(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride
2331211-72-2 95%
500mg
$1115 2024-07-28
eNovation Chemicals LLC
Y1123714-250mg
(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride
2331211-72-2 95%
250mg
$610 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0514S-250mg
(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride
2331211-72-2 97%
250mg
4655.75CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0514S-100mg
(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride
2331211-72-2 97%
100mg
¥4354.48 2025-01-21
eNovation Chemicals LLC
Y1123714-50mg
(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride
2331211-72-2 95%
50mg
$255 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0514S-250mg
(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride
2331211-72-2 97%
250mg
¥6103.27 2025-01-21
eNovation Chemicals LLC
Y1123714-1g
(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride
2331211-72-2 95%
1g
$2105 2025-02-19
eNovation Chemicals LLC
Y1123714-5g
(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride
2331211-72-2 95%
5g
$7705 2025-02-22
eNovation Chemicals LLC
Y1123714-250mg
(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride
2331211-72-2 95%
250mg
$610 2025-02-22
eNovation Chemicals LLC
Y1123714-100mg
(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride
2331211-72-2 95%
100mg
$370 2024-07-28

(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride 関連文献

(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochlorideに関する追加情報

Introduction to (3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride (CAS No. 2331211-72-2)

(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride, identified by its CAS number 2331211-72-2, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule belongs to a class of chiral pyrrolidine derivatives that have garnered considerable attention due to their potential biological activities and structural features. The presence of a hydroxyl group and a tert-butyl ester moiety in its structure contributes to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry and a candidate for further pharmacological investigation.

The stereochemistry of this compound, specifically the (3R,4S) configuration, is crucial as it influences the molecule's interaction with biological targets. Chiral centers are often critical determinants of a drug's efficacy, selectivity, and pharmacokinetic profile. The precise three-dimensional arrangement of atoms in such molecules can dictate their binding affinity and metabolic stability, underscoring the importance of stereochemical control in medicinal chemistry.

In recent years, there has been growing interest in pyrrolidine derivatives due to their diverse biological activities. These compounds have been explored for their potential roles in various therapeutic areas, including central nervous system disorders, inflammation, and metabolic diseases. The hydroxyl group in the structure of (3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride is particularly noteworthy as it can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity. Additionally, the tert-butyl ester functionality serves as a protecting group for the carboxylic acid moiety, facilitating its use in multi-step synthetic routes.

Recent studies have highlighted the importance of optimizing the substituents on pyrrolidine rings to improve pharmacological properties. For instance, modifications at the 3-position and 4-position can significantly alter the compound's bioavailability and target specificity. The tert-butyl ester hydrochloride salt form of this compound enhances its solubility in aqueous media, which is advantageous for formulation development and preclinical studies.

The synthesis of (3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride involves sophisticated organic transformations that require careful control of reaction conditions to achieve high enantiomeric purity. Techniques such as asymmetric hydrogenation or chiral resolution methods are often employed to construct the desired stereochemical configuration. The tert-butyl ester group is typically introduced early in the synthesis to protect the carboxylic acid functionality from unwanted side reactions.

Once synthesized, this compound can be further functionalized to explore new derivatives with enhanced biological activity. For example, replacing the hydroxyl group with other heteroatoms or introducing additional substituents at strategic positions can lead to novel compounds with improved therapeutic profiles. Such modifications are often guided by computational modeling and structure-activity relationship studies.

The potential applications of (3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride extend beyond traditional pharmaceuticals. Its structural motifs are also relevant in materials science and agrochemicals, where chiral compounds play a pivotal role in designing molecules with specific functionalities. The ability to fine-tune the properties of these molecules through structural modifications opens up numerous possibilities for innovation.

In conclusion, (3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride represents a promising compound in the realm of drug discovery and synthetic chemistry. Its unique structural features and stereochemistry make it an attractive candidate for further exploration. As research continues to uncover new biological targets and synthetic methodologies, this compound is poised to contribute significantly to the development of novel therapeutics across various disease areas.

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